molecular formula C15H18Cl2F3N3O2 B2489035 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1049720-05-9

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B2489035
CAS No.: 1049720-05-9
M. Wt: 400.22
InChI Key: HZVATZAFZUCRIA-UHFFFAOYSA-N
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Description

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a chloroacetyl group and an acetamide moiety attached to a trifluoromethyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with chloroacetyl chloride to form 2-chloroacetylpiperazine. This intermediate is then reacted with 2-(trifluoromethyl)phenylacetic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3N3O2.ClH/c16-9-14(24)22-7-5-21(6-8-22)10-13(23)20-12-4-2-1-3-11(12)15(17,18)19;/h1-4H,5-10H2,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVATZAFZUCRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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